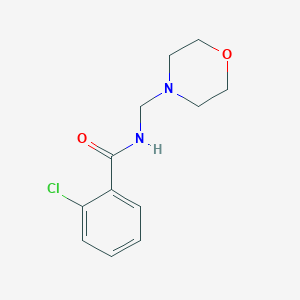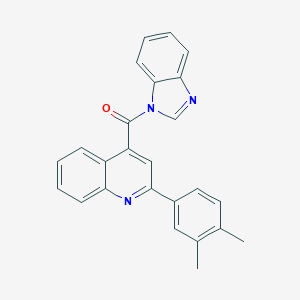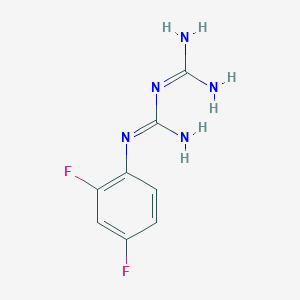
2-chloro-N-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
2-chloro-N-(4-morpholinylmethyl)benzamide binds irreversibly to the active site of BTK, inhibiting its activity and downstream signaling pathways. This results in decreased B-cell proliferation and survival, as well as inhibition of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
2-chloro-N-(4-morpholinylmethyl)benzamide has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. In preclinical models, 2-chloro-N-(4-morpholinylmethyl)benzamide has also been shown to inhibit tumor growth and enhance the efficacy of other anti-cancer agents. 2-chloro-N-(4-morpholinylmethyl)benzamide has a favorable safety profile and has been well-tolerated in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(4-morpholinylmethyl)benzamide has several advantages for use in laboratory experiments, including its specificity for BTK and its favorable safety profile. However, 2-chloro-N-(4-morpholinylmethyl)benzamide may have limitations in certain experimental settings, such as in vivo studies where the pharmacokinetics and pharmacodynamics of the compound may need to be further characterized.
Direcciones Futuras
There are several potential future directions for the development of 2-chloro-N-(4-morpholinylmethyl)benzamide and other BTK inhibitors. These include the evaluation of 2-chloro-N-(4-morpholinylmethyl)benzamide in combination with other agents for the treatment of B-cell malignancies, the development of novel BTK inhibitors with improved pharmacokinetic properties, and the investigation of BTK inhibition in other disease settings such as autoimmune disorders and inflammatory diseases.
In conclusion, 2-chloro-N-(4-morpholinylmethyl)benzamide is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B-cell malignancies. Further research is needed to fully characterize the potential of 2-chloro-N-(4-morpholinylmethyl)benzamide and other BTK inhibitors for the treatment of cancer and other diseases.
Métodos De Síntesis
2-chloro-N-(4-morpholinylmethyl)benzamide can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 4-morpholinomethylamine in the presence of a base such as triethylamine. The resulting product can then be purified using column chromatography to obtain pure 2-chloro-N-(4-morpholinylmethyl)benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-morpholinylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-chloro-N-(4-morpholinylmethyl)benzamide has been shown to inhibit BTK activity, leading to decreased proliferation and survival of B-cells. 2-chloro-N-(4-morpholinylmethyl)benzamide has also shown synergistic effects when combined with other agents such as venetoclax, rituximab, and lenalidomide.
Propiedades
Nombre del producto |
2-chloro-N-(4-morpholinylmethyl)benzamide |
|---|---|
Fórmula molecular |
C12H15ClN2O2 |
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
2-chloro-N-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-4-2-1-3-10(11)12(16)14-9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |
Clave InChI |
YZQXOOPOVKUCQS-UHFFFAOYSA-N |
SMILES |
C1COCCN1CNC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
C1COCCN1CNC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B226576.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B226577.png)








![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B226661.png)

![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B226664.png)
![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)